Home > Products > Screening Compounds P74362 > (2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
(2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate - 896419-17-3

(2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate

Catalog Number: EVT-1483526
CAS Number: 896419-17-3
Molecular Formula: C30H32N6O6
Molecular Weight: 572.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Olmesartan Medoxomil Methyl Ether is a derivative of Olmesartan Medoxomil . Olmesartan is an angiotensin II receptor antagonist used to treat high blood pressure (hypertension) .

Synthesis Analysis

The synthesis of Olmesartan Medoxomil Methyl Ether involves the dissolution of the antihypertensive AT1 antagonist olmesartan in methanol, generating a highly bioactive methyl ether analogue via an SN1 mechanism . Theoretical calculations confirmed the thermodynamic control preference of methyl ether versus the antagonistic product methyl ester .

Molecular Structure Analysis

The molecular structure of Olmesartan Medoxomil Methyl Ether is similar to that of Olmesartan Medoxomil, with the addition of a methyl ether group . The molecular formula is C29H30N6O6, with an average mass of 558.585 Da .

Chemical Reactions Analysis

During the process development for multigram-scale synthesis of Olmesartan Medoxomil (OM), two principal regioisomeric process-related impurities were observed along with the final active pharmaceutical ingredient (API). The impurities were identified as N-1- and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of OM .

Olmesartan Medoxomil

    Compound Description: Olmesartan medoxomil, an angiotensin II receptor blocker, is a prodrug that is rapidly hydrolyzed to its active metabolite, olmesartan, during absorption from the gastrointestinal tract. [, , , ] It is commonly used to treat hypertension. [, , , , , , ]

    Relevance: Olmesartan Medoxomil is the parent compound of Olmesartan Medoxomil Methyl Ether. The methyl ether derivative is considered a potential impurity during the synthesis of Olmesartan Medoxomil. [, , , ]

Olmesartan

    Compound Description: Olmesartan is the active metabolite of Olmesartan Medoxomil and acts as a selective angiotensin II receptor antagonist. [, , , , ] It demonstrates high bioactivity and is used to treat hypertension. [, ]

    Relevance: Olmesartan is structurally related to Olmesartan Medoxomil Methyl Ether as it shares the core structure of the Olmesartan Medoxomil parent compound, with the only difference being the absence of the medoxomil ester moiety. [, ]

Olmesartan Medoxomil Dimedoxomil N-2 Isomer

    Compound Description: This compound is a novel regioisomeric impurity identified during the synthesis of Olmesartan Medoxomil. []

    Relevance: This isomer, along with its N-1 counterpart, arises from regioisomeric variations in the attachment point of the (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl group within the Olmesartan Medoxomil structure. The existence of these isomers highlights the potential for regioisomeric impurities in the synthesis of Olmesartan Medoxomil Methyl Ether. []

N-triphenylmethylolmesartan Ethyl (N-tritylolmesartan ethyl)

    Compound Description: This compound is a key intermediate in the synthesis of Olmesartan Medoxomil. [, , ] It is synthesized by N-alkylating ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate with 5-[4’-(bromomethyl) biphenyl-2-yl]-1-(triphenylmethyl) tetrazole, preferably using potassium hydroxide in DMF as the base and solvent system. []

    Relevance: The structural analysis of N-triphenylmethylolmesartan Ethyl by single-crystal X-ray diffraction (SCXRD) revealed a significant finding regarding the trityl substituent's attachment point on the tetrazole ring. Contrary to previous assumptions, the trityl group was found to be attached to the N-2 nitrogen atom and not N-1. [] This finding has implications for the assumed structures of similar intermediates, including those potentially involved in the synthesis of Olmesartan Medoxomil Methyl Ether. []

N-triphenylmethylolmesartan Medoxomil (N-tritylolmesartan medoxomil)

    Compound Description: This compound serves as a crucial intermediate in the synthesis of Olmesartan Medoxomil. [, , ]

    Relevance: Similar to N-triphenylmethylolmesartan Ethyl, SCXRD analysis of N-triphenylmethylolmesartan Medoxomil revealed that the trityl substituent is attached to the N-2 nitrogen atom of the tetrazole ring, not N-1 as previously reported. This finding suggests a need for revision of the reported structures and names of these intermediates, including those potentially relevant to the synthesis of Olmesartan Medoxomil Methyl Ether. []

4-(1-hydroxy-1-methylethyl)-2-propyl-{4-[2-(triphenylmethyl tetrazole-5-base) phenyl] phenyl} methylimidazole-5-carboxylic acid

    Compound Description: This compound serves as a crucial intermediate in a specific synthetic route for Olmesartan Medoxomil. []

    Relevance: This intermediate highlights a synthetic strategy for Olmesartan Medoxomil that involves a one-pot condensation and hydrolysis reaction in an acetone system. This strategy could potentially be adapted for the synthesis of Olmesartan Medoxomil Methyl Ether by adjusting reaction conditions and employing appropriate starting materials. []

4,4-dimethyl-2-propyl-4,6-dihydrofuro [3,4-d]imidazole-6-one

    Compound Description: This compound is a key intermediate in a novel synthetic route for Olmesartan Medoxomil. It is prepared from ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate via hydrolysis and lactonization. [, ]

    Relevance: This intermediate highlights an alternative synthetic pathway for constructing the Olmesartan Medoxomil core structure. This strategy could potentially be adapted for the synthesis of Olmesartan Medoxomil Methyl Ether by modifying the subsequent reaction steps. [, ]

2-methyl-4-oxopentan-2-yl-protected olmesartan medoxomil

    Compound Description: This compound was identified as an unknown impurity in Olmesartan Medoxomil API. It is formed via a Michael-type addition between the tetrazole group of Olmesartan Medoxomil and mesityl oxide, generated in situ from acetone. []

    Relevance: The identification of this impurity emphasizes the reactivity of the tetrazole group in Olmesartan Medoxomil and highlights the potential for similar side reactions during the synthesis and storage of Olmesartan Medoxomil Methyl Ether, particularly in the presence of ketones like acetone. []

4-(1-Hydroxyl-1-methyl ethyl)-2-propyl glyoxaline-5-carboxyl acetate

    Compound Description: This compound, also referred to as 4-(1-hydroxyl-1-methyl ethyl)-2-propylimidazole-5-carboxylic ether, serves as a versatile intermediate in the synthesis of various imidazole-based compounds, including Olmesartan Medoxomil. []

    Relevance: This intermediate, specifically its preparation from 4,4-dimethyl-2-propyl-4,6-dihydrofuran (3,4-d) imidazole or its derivatives, provides insights into potential starting materials and reaction pathways that could be relevant to the synthesis of Olmesartan Medoxomil Methyl Ether. []

5-methyl-2-oxo-[1,3]dioxo-4-yl methyl-4-(1-methoxy-1-methyl-ethyl)-2-propyl-1-{4-[2'(1H-tetrazol-5-yl)phenyl] phenyl} methyl imidazole-5-carboxylate

    Compound Description: This compound was identified as an impurity in Olmesartan Medoxomil bulk drug substance. []

    Relevance: The presence of this impurity, featuring a methoxy group at a specific position, suggests a potential parallel impurity in Olmesartan Medoxomil Methyl Ether where an additional methoxy group could be introduced during synthesis or storage. []

Overview

The compound (2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This compound features multiple functional groups, including a dioxole, an imidazole, and a tetrazole moiety, which contribute to its potential pharmacological properties.

Source

This compound can be synthesized through various organic chemistry methods, often involving multi-step synthetic routes that incorporate different chemical reactions to build its complex structure. The specific methods and conditions used for synthesis can vary depending on the desired yield and purity of the final product.

Classification

The compound is classified under:

  • Organic Compounds: It contains carbon atoms and various functional groups.
  • Pharmaceutical Intermediates: Due to its potential applications in drug development.
  • Complex Heterocycles: It includes heterocyclic structures such as imidazole and tetrazole.
Synthesis Analysis

Methods

The synthesis of (2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate typically involves several key steps:

  1. Formation of the Dioxole Ring: This can be achieved through the reaction of appropriate aldehydes with diols under acidic conditions.
  2. Synthesis of Imidazole Derivatives: Imidazole can be synthesized using a condensation reaction between an aldehyde and a primary amine.
  3. Tetrazole Formation: The tetrazole ring can be constructed via cycloaddition reactions involving azides and terminal alkynes or through the reaction of nitriles with hydrazines.
  4. Final Coupling Reactions: The final structure is assembled through coupling reactions, such as Suzuki or Sonogashira cross-coupling reactions, which link various components together.

Technical Details

The synthesis may require specific catalysts, solvents, and temperatures to optimize yields. For instance, using palladium catalysts can enhance the efficiency of coupling reactions.

Molecular Structure Analysis

Structure

The molecular structure of this compound features:

  • A dioxole ring, which contributes to its stability and reactivity.
  • An imidazole ring, known for its role in biological systems and potential interactions in drug design.
  • A tetrazole ring, which is often associated with increased solubility and bioactivity.

Data

The molecular formula can be represented as C25H28N4O4C_{25}H_{28}N_{4}O_{4}. The compound's molecular weight is approximately 448.52 g/mol.

Chemical Reactions Analysis

Reactions

The compound may participate in several chemical reactions due to its functional groups:

  1. Nucleophilic Substitution Reactions: The imidazole nitrogen can act as a nucleophile.
  2. Esterification Reactions: The carboxylate group can undergo esterification with alcohols.
  3. Reduction Reactions: The carbonyl group in the dioxole can be reduced to alcohols under specific conditions.

Technical Details

Each reaction pathway will depend on factors such as temperature, solvent choice, and the presence of catalysts, which influence reaction rates and product distributions.

Mechanism of Action

Process

The mechanism of action for this compound is closely related to its biological activity. For instance:

  1. Binding Interactions: The imidazole and tetrazole rings may facilitate binding to biological targets such as enzymes or receptors.
  2. Enzyme Inhibition: Compounds with similar structures have been shown to inhibit specific enzymes by mimicking substrates or transition states.

Data

Experimental studies would typically involve kinetic assays to determine binding affinities and inhibition constants (IC50 values) for the target enzymes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar organic solvents like DMSO or ethanol but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in the dioxole and imidazole rings.

Relevant data on melting point, boiling point, and spectral properties (NMR, IR) would provide further insights into its characteristics but are not specified here.

Applications

Scientific Uses

This compound has potential applications in various fields:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases due to its diverse functional groups.
  2. Biochemical Research: Used as a probe in studies involving enzyme mechanisms or receptor interactions.
  3. Material Science: Potential use in developing new materials with specific electronic or optical properties due to its heterocyclic nature.

Properties

CAS Number

896419-17-3

Product Name

(2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-methoxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate

Molecular Formula

C30H32N6O6

Molecular Weight

572.6 g/mol

InChI

InChI=1S/C30H32N6O6/c1-6-9-24-31-26(30(3,4)39-5)25(28(37)40-17-23-18(2)41-29(38)42-23)36(24)16-19-12-14-20(15-13-19)21-10-7-8-11-22(21)27-32-34-35-33-27/h7-8,10-15H,6,9,16-17H2,1-5H3,(H,32,33,34,35)

InChI Key

QGIZVTPMZFDUJS-UHFFFAOYSA-N

SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=COC(=O)O5

Synonyms

4-(1-Methoxy-1-methylethyl)-2-propyl-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic Acid (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl Ester;

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.